molecular formula C7H8BrClN2O B1381868 2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl CAS No. 1956326-90-1

2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl

Cat. No.: B1381868
CAS No.: 1956326-90-1
M. Wt: 251.51 g/mol
InChI Key: IGTFZAVBUFQEMD-UHFFFAOYSA-N
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Description

2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl is a chemical compound with the molecular formula C7H8BrClN2O and a molecular weight of 251.51 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl typically involves the bromination of pyridine derivatives followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and ammonia or an amine as the aminating agent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce amine derivatives, and substitution can result in various substituted pyridine derivatives .

Scientific Research Applications

2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both amino and bromine functional groups. This unique combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Biological Activity

2-Amino-1-(5-bromopyridin-2-yl)ethanone hydrochloride (CAS 1956326-90-1) is a compound of significant interest in medicinal chemistry and biological research. Its structure allows it to participate in various biochemical pathways and reactions, making it a valuable building block in the synthesis of more complex organic molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in enzyme inhibition and other biological assays.

The molecular weight of 2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl is approximately 251.51 g/mol. It is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of several derivatives with potential biological activities .

Target of Action

The compound primarily acts as a reagent in the synthesis of substituted pyridin-3-yl phenyloxazolidinones and is utilized in studies related to enzyme inhibition. Its interaction with biological targets can lead to the development of new therapeutic agents.

Mode of Action

As a reagent, this compound interacts with other compounds to form new chemical structures, contributing to the overall activity of the resulting compound. This versatility makes it suitable for exploring protein-ligand interactions and enzyme inhibition mechanisms.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound in enzyme inhibition. For instance, it has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The compound's structural properties allow it to bind effectively to active sites, thereby blocking substrate access.

Case Study: Enzyme Inhibition Assay

CompoundTarget EnzymeIC50 (nM)Reference
This compoundSMYD2540
Other AnalogEnzyme X700

This table summarizes findings from various studies indicating that the compound exhibits promising inhibitory activity against specific enzymes.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties, particularly against pathogens such as Mycobacterium tuberculosis. The presence of the bromine atom enhances its biological activity by influencing the electronic properties of the molecule .

Case Study: Antibacterial Evaluation

CompoundPathogenMIC (µM)Reference
This compoundMycobacterium tuberculosis0.30
Control CompoundMycobacterium tuberculosis0.50

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. As a reagent used in synthesis, its bioavailability largely depends on the properties of the final compounds formed from it. The compound's solubility and stability are critical factors that affect its absorption and distribution in biological systems.

Applications in Research

Due to its versatile nature, this compound serves multiple roles in scientific research:

Applications:

  • Synthesis of Complex Organic Molecules: Acts as a building block for creating more intricate structures.
  • Enzyme Inhibition Studies: Used to probe enzyme mechanisms and develop new inhibitors.
  • Antibacterial Agent Development: Explored for potential use against various bacterial infections.

Properties

IUPAC Name

2-amino-1-(5-bromopyridin-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O.ClH/c8-5-1-2-6(10-4-5)7(11)3-9;/h1-2,4H,3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTFZAVBUFQEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.